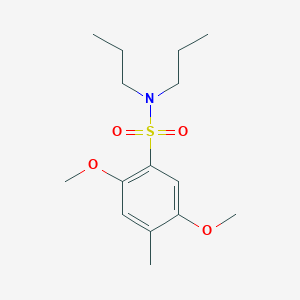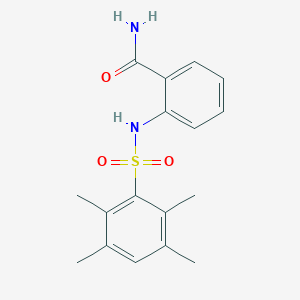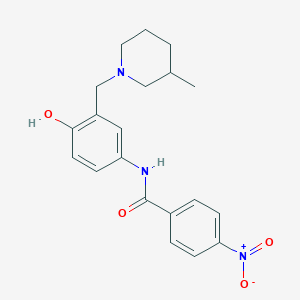
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone, also known as DDT or dichlorodiphenyltrichloroethane, is a synthetic organic compound that gained popularity as an insecticide in the mid-20th century. Although it was initially effective in controlling insect populations, its widespread use led to environmental and health concerns, ultimately leading to its ban in many countries. However, the compound continues to be studied for its potential use in scientific research.
Wirkmechanismus
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone works by interfering with the normal functioning of the nervous system in insects. It acts as a neurotoxin, causing overstimulation of nerve cells and ultimately leading to paralysis and death. In humans, 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone has been found to have a similar effect on the nervous system, although the mechanism of action is not fully understood.
Biochemical and Physiological Effects
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone has been found to have a number of biochemical and physiological effects in both insects and mammals. In insects, it causes a disruption in the normal functioning of the nervous system, leading to paralysis and death. In mammals, it has been found to have a number of effects on the liver, including the induction of drug-metabolizing enzymes and the alteration of lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone in lab experiments is its ability to selectively target certain neurotransmitters, allowing for a more precise understanding of their function. However, its toxicity and potential for environmental harm make it a difficult compound to work with, and caution must be exercised when handling and disposing of it.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone. One area of interest is its potential use in the treatment of certain neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the effects of 2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone on the nervous system and to develop safer and more effective alternatives for use in scientific research.
Synthesemethoden
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone is synthesized through a reaction between chloral and chlorobenzene, followed by a reaction with concentrated sulfuric acid and thionyl chloride. The resulting product is then treated with sodium sulfide to form the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone has been studied for its potential use in scientific research, particularly in the fields of neurobiology and toxicology. It has been found to be an effective tool in studying the mechanisms of action of certain neurotransmitters and in understanding the effects of environmental toxins on the nervous system.
Eigenschaften
CAS-Nummer |
16074-89-8 |
|---|---|
Molekularformel |
C29H20OS2 |
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
2-(4,5-diphenyldithiol-3-ylidene)-1,2-diphenylethanone |
InChI |
InChI=1S/C29H20OS2/c30-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)29-26(22-15-7-2-8-16-22)28(31-32-29)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
SVTOFFFIJXOSPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(SSC2=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SSC2=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Synonyme |
2-(4,5-Diphenyl-3H-1,2-dithiol-3-ylidene)-1,2-diphenylethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)




![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)



![Hydrazinecarboxamide, 2-[1-(3,4-dimethoxyphenyl)ethylidene]-](/img/structure/B230771.png)

